methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate (CAS 2742660-22-4) is a fluorinated heterocyclic building block belonging to the N2-alkyl-1,2,3-triazole-4-carboxylate ester class. It features a 2,2,2-trifluoroethyl substituent at the N2 position of the 1,2,3-triazole ring and a methyl ester at the 4-position.

Molecular Formula C6H6F3N3O2
Molecular Weight 209.13 g/mol
Cat. No. B13587276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate
Molecular FormulaC6H6F3N3O2
Molecular Weight209.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(N=C1)CC(F)(F)F
InChIInChI=1S/C6H6F3N3O2/c1-14-5(13)4-2-10-12(11-4)3-6(7,8)9/h2H,3H2,1H3
InChIKeyFEBCQFBHEGDZKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate – A Fluorinated N2-Alkyl Triazole Ester for Drug-Discovery Building Block Procurement


Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate (CAS 2742660-22-4) is a fluorinated heterocyclic building block belonging to the N2-alkyl-1,2,3-triazole-4-carboxylate ester class. It features a 2,2,2-trifluoroethyl substituent at the N2 position of the 1,2,3-triazole ring and a methyl ester at the 4-position [1]. The compound has a molecular formula of C₆H₆F₃N₃O₂ and a molecular weight of 209.13 g·mol⁻¹ . Its computed XLogP3-AA is 1.5, topological polar surface area (TPSA) is 57 Ų, and it bears zero hydrogen-bond donors [1]. Distinguished from the more common N1‑alkyl regioisomers and non‑fluorinated analogs, this 2H‑triazole architecture represents a thermodynamically favoured isomer class with emerging importance in medicinal chemistry and agrochemical discovery programmes [2].

Why N1-Alkyl, NH, or Non-Fluorinated 1,2,3-Triazole-4-carboxylate Analogs Cannot Replace Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate


Simply selecting any 1,2,3-triazole-4-carboxylate ester from a vendor catalogue carries significant risk, because the N‑alkylation regiochemistry and the nature of the N‑substituent jointly govern lipophilicity, metabolic vulnerability, thermodynamic stability, and downstream derivatisation potential. The target compound is an N2‑trifluoroethyl-substituted 2H‑triazole; literature explicitly shows that N2‑substituted 1,2,3‑triazoles are thermodynamically more stable than their N1‑alkyl counterparts (ΔG ≈ 3.65 kcal·mol⁻¹) and can exhibit meaningfully different biological activity profiles [1][2]. Replacing the trifluoroethyl group with a simple methyl or leaving the triazole NH‑unsubstituted collapses the logP by nearly two orders of magnitude, alters the hydrogen‑bond‑donor count, and removes the metabolic shielding conferred by the C–F bonds [3]. The quantitative evidence below demonstrates that these differences are not incremental—they represent distinct starting points that predetermine the physicochemical and pharmacokinetic properties of any downstream library compound.

Quantitative Differentiation Evidence: Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate vs Closest Analogs


Lipophilicity (XLogP3-AA): Trifluoroethyl Substitution Yields a >1.9 Log Unit Increase Over Non-Fluorinated Triazole-4-carboxylate Esters

The target compound exhibits a computed XLogP3-AA of 1.5, placing it in a favourable lipophilicity range for passive membrane permeability and oral bioavailability [1]. In contrast, methyl 1H-1,2,3-triazole-4-carboxylate (CAS 4967-77-5) has a measured logP of −0.4087, and methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate records a logP of −0.398 [2]. This represents a net ΔlogP of +1.9 units—a difference of roughly 80‑fold in partition coefficient—traceable almost entirely to the 2,2,2-trifluoroethyl substituent [1].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): TPSA Reduction Relative to NH-Triazole Favours Passive Permeability

The target compound has a computed TPSA of 57 Ų [1]. Methyl 1H-1,2,3-triazole-4-carboxylate records a TPSA of 67.87 Ų, largely because of the additional N–H moiety . In contrast, methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has a TPSA of 57.01 Ų—essentially identical to the target—indicating that N‑alkylation alone eliminates the TPSA penalty, but without delivering the logP gain discussed in Evidence Item 1 . The target therefore uniquely combines a low TPSA (good permeability) with elevated logP (favourable partitioning) relative to non‑fluorinated N‑alkyl comparators.

Membrane permeability Physicochemical properties Central nervous system drug design

Hydrogen-Bond Donor Count: Absence of an N–H Donor Eliminates a Source of Off‑Target Hydrogen Bonding Present in NH-Triazole Analogs

The target compound has zero hydrogen-bond donor (HBD) atoms because the triazole N2 position is alkylated [1]. Methyl 1H-1,2,3-triazole-4-carboxylate possesses one HBD (the N1‑H), a feature associated with increased promiscuity and higher risk of P‑glycoprotein recognition, hERG binding, and plasma protein binding [2][3]. Removal of the N–H donor while retaining a polar ester acceptor yields an improved hydrogen‑bond acceptor/donor (HBA/HBD) balance.

Off-target pharmacology Selectivity Physicochemical descriptors

Thermodynamic Stability: N2-Substituted Triazoles Are Preferred Over N1-Substituted Isomers by ~3.65 kcal·mol⁻¹, Reducing Isomerisation Risk During Storage and Reaction

Experimental and computational studies demonstrate that N2‑alkylated 1,2,3‑triazoles are thermodynamically more stable than the corresponding N1‑alkyl isomers by approximately 3.65 kcal·mol⁻¹, permitting in situ N1→N2 isomerisation under thermodynamic control [1]. The target compound, being an N2‑trifluoroethyl derivative, resides in this deeper thermodynamic well, whereas the N1‑trifluoroethyl regioisomer is expected to undergo slow isomerisation under acidic or thermal stress. This stability difference is independent of the ester substitution at C4 and is inherent to the 1,2,3-triazole scaffold [2].

Regioisomer stability Thermodynamic control Synthetic reliability

Metabolic Stability: C‑F Bonds at the Benzylic Position of the Trifluoroethyl Group Block Major Oxidative Metabolism Pathways Present in Alkyl Analogs

The 2,2,2-trifluoroethyl substituent places three C–F bonds at the carbon adjacent to the triazole ring (bond dissociation energy ≈ 130 kcal·mol⁻¹ for C–F vs. ≈ 105 kcal·mol⁻¹ for C–H), rendering the benzylic site essentially inert to cytochrome P450-mediated hydroxylation [1][2]. In contrast, alkyl-substituted analogs such as methyl 2-methyl-2H-1,2,3-triazole-4-carboxylate possess aliphatic C–H bonds at the equivalent position that are susceptible to oxidative metabolism, leading to faster hepatic clearance in vivo [3]. While direct microsomal stability data for the target compound are not yet published, this class‑level inference is robust and widely supported in organofluorine medicinal chemistry.

Metabolic stability Cytochrome P450 resistance Fluorine medicinal chemistry

N2‑ vs. N1‑Substitution Impact on Biological Activity: Literature Precedent Shows N2-Substituted Triazoles Are More Potent CB1 Antagonists and Possess Different Aromatase Inhibition Profiles

In a head‑to‑head study of N1‑ and N2‑substituted 1,2,3‑triazoles as cannabinoid CB1 receptor antagonists, the N2‑substituted, symmetrical triazoles consistently showed greater potency; the most potent N2‑substituted compounds achieved IC₅₀ values below 20 nM against CB1 with >1000‑fold selectivity over CB2 (IC₅₀ > 10 µM) [1]. Similarly, SAR studies on letrozole‑based 1‑ and 2‑substituted‑1,2,3‑triazole aromatase inhibitors demonstrated that the N‑substitution position materially alters enzyme inhibitory activity, with certain 2‑substituted analogs matching the potency of letrozole itself [2]. Although the exact trifluoroethyl ester target compound has not been profiled in these specific assays, the documented dependence of biological activity on N‑substitution regiochemistry directly supports the procurement of the defined N2‑regioisomer rather than an undefined mixture.

N2‑regioisomer pharmacology Structure–activity relationship Receptor selectivity

Procurement‑Relevant Application Scenarios for Methyl 2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate


Fragment-Based Drug Discovery (FBDD) Libraries Targeting CNS or Orally Bioavailable Space

With a TPSA of 57 Ų, XLogP3-AA of 1.5, and zero H‑bond donors, the compound meets the CNS MPO desirability criteria and sits in the 'golden triangle' of oral drug space [1][2]. Fragment library curators should select this building block over non‑fluorinated triazole‑4‑carboxylate esters (logP ≈ −0.4, TPSA ≈ 68 Ų) because the trifluoroethyl group drives a nearly 80‑fold difference in partition coefficient while maintaining a TPSA compatible with CNS penetration, as established in Section 3 Evidence Items 1–3.

Scaffold for Late‑Stage C–C Bond Functionalisation via Transition‑Metal‑Free Cleavage

Recent methodology papers have demonstrated that 2,2,2‑trifluoroethyl carbonyl derivatives can undergo selective C–C bond cleavage under transition‑metal‑free and oxidant‑free conditions, in contrast to analogous C–F or C–CF₃ functionalisation [3]. The methyl ester group at the 4‑position provides a tractable handle for hydrolysis or amidation, while the N2‑trifluoroethyl moiety offers a site for subsequent chemoselective manipulation that is unavailable in N1‑alkyl or NH‑triazole series. This orthogonal reactivity pattern justifies its procurement as a versatile intermediate for diversity‑oriented synthesis.

N2‑Triazole‑Based Bioisostere Replacement Programmes Requiring Regioisomeric Purity

Literature demonstrates that N2‑substituted triazoles can serve as bioisosteres for amides, imidazoles, or 1,2,4‑triazoles with distinct pharmacological outcomes [4][5]. Because N1‑ and N2‑alkyl triazoles exhibit different biological activity profiles (e.g., CB1 potency, aromatase inhibition; Section 3 Evidence Items 5–6), medicinal chemistry teams must procure the N2‑regioisomer explicitly rather than a mixed batch. The thermodynamic stability of the N2‑isomer (ΔΔG ≈ 3.65 kcal·mol⁻¹; Evidence Item 4) further ensures that the compound remains regioisomerically stable under typical storage and reaction conditions.

Agrochemical or Antimycobacterial Lead Generation Requiring Enhanced Metabolic Stability and Lipophilicity

The trifluoroethyl group is a recognised motif for improving both metabolic stability (via C–F bond strength) and lipophilicity in pesticide and anti‑infective discovery. The 1,2,3‑triazole‑4‑carboxylate scaffold has demonstrated antimycobacterial activity in prior SAR campaigns (e.g., MIC = 3.13 µg·mL⁻¹ for related triazole‑4‑carboxylate esters) [6]. The target compound combines this validated core with the metabolically shielded trifluoroethyl substituent, making it a logical building block for agrochemical or antimicrobial lead optimisation where oxidative metabolism on the N‑alkyl group would otherwise be a liability, as supported by Evidence Item 5.

Quote Request

Request a Quote for methyl2-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.